molecular formula C15H19ClN2OS2 B11520236 4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-propyl-1,3-thiazolidine-2-thione

4-[(Z)-(4-chlorobenzylidene)(oxido)-lambda~5~-azanyl]-5,5-dimethyl-3-propyl-1,3-thiazolidine-2-thione

Cat. No.: B11520236
M. Wt: 342.9 g/mol
InChI Key: XHFYGASGKPSPIC-ZDLGFXPLSA-N
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Description

(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves the condensation of 4-chlorobenzaldehyde with 5,5-dimethyl-3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of the original compound.

Scientific Research Applications

(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(4-CHLOROPHENYL)METHYLIDENE]-5,5-DIMETHYL-N-OXIDO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its thiazolidine ring and sulfanylidene moiety contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H19ClN2OS2

Molecular Weight

342.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5,5-dimethyl-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide

InChI

InChI=1S/C15H19ClN2OS2/c1-4-9-17-13(15(2,3)21-14(17)20)18(19)10-11-5-7-12(16)8-6-11/h5-8,10,13H,4,9H2,1-3H3/b18-10-

InChI Key

XHFYGASGKPSPIC-ZDLGFXPLSA-N

Isomeric SMILES

CCCN1C(C(SC1=S)(C)C)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-]

Canonical SMILES

CCCN1C(C(SC1=S)(C)C)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

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